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Abstract

5-Bromoisophthalaldehyde (5-bromo-1,3-benzenedicarboxaldehyde) is a pivotal bifunctional
aromatic building block in modern organic and materials chemistry. Characterized by its
molecular formula CsHsBrO2z and a molecular weight of 213.03 g/mol , this compound features
a benzene ring substituted with two aldehyde groups at the 1- and 3-positions and a bromine
atom at the 5-position.[1] This unique trifunctional arrangement offers a versatile platform for a
multitude of chemical transformations. The aldehyde functionalities serve as reactive sites for
condensation and nucleophilic addition reactions, while the bromine atom provides a handle for
cross-coupling chemistry, enabling the precise construction of complex molecular architectures.
This guide provides a comprehensive overview of 5-Bromoisophthalaldehyde, detailing its
core properties, a validated synthesis protocol, its chemical reactivity, and its significant
applications in the synthesis of advanced materials like Covalent Organic Frameworks (COFS)
and as a precursor in medicinal chemistry.

Core Properties and Structural Elucidation

5-Bromoisophthalaldehyde is typically supplied as a white to pale-yellow or brown crystalline
solid with a melting point in the range of 120-130 °C.[1] Its structural identity and purity are

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b057381?utm_src=pdf-interest
https://www.benchchem.com/product/b057381?utm_src=pdf-body
https://www.tcichemicals.com/HK/en/p/B6750
https://www.benchchem.com/product/b057381?utm_src=pdf-body
https://www.benchchem.com/product/b057381?utm_src=pdf-body
https://www.tcichemicals.com/HK/en/p/B6750
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b057381?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

critical for its successful application in synthesis and are typically confirmed through a
combination of spectroscopic techniques.

Physicochemical Properties

Property Value Source(s)
Molecular Formula CsHsBrO:2 [1]
Molecular Weight 213.03 g/mol [1]
CAS Number 120173-41-3 [1]
Appearance White to brown powder/crystal [1]
Melting Point 120-130 °C [1]
Purity >98.0% (by GC) [1]
5-Bromo-1,3-

benzenedicarboxaldehyde, 5-
Synonyms Bromo-1,3- [1]
benzenedialdehyde, 1-Bromo-

3,5-benzenedicarboxaldehyde

Spectroscopic Characterization

While specific spectral data from peer-reviewed literature is not readily available, the expected
spectroscopic characteristics can be reliably predicted based on the molecule's structure.

» 1H NMR Spectroscopy: The proton NMR spectrum is expected to be highly characteristic.
The aldehyde protons (-CHO) would appear as a singlet far downfield, typically in the & 9.5-
10.5 ppm region. The aromatic region would show two distinct signals: a triplet (or a finely
split singlet) for the proton at the 2-position (H-2), situated between the two aldehyde groups,
and a doublet for the equivalent protons at the 4- and 6-positions (H-4, H-6). Due to the
deshielding effect of the adjacent carbonyls and bromine, these aromatic protons would likely
resonate in the & 7.5-8.5 ppm range.

e 13C NMR Spectroscopy: The carbon NMR spectrum would show distinct signals for the
carbonyl carbons of the aldehyde groups, expected around & 190-200 ppm. The aromatic
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region would display four signals: one for the bromine-substituted carbon (C-5), one for the
carbon between the aldehydes (C-2), one for the equivalent carbons bearing the aldehydes
(C-1, C-3), and one for the remaining equivalent carbons (C-4, C-6).

e Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional
groups. A strong, sharp absorption band characteristic of the C=0 stretch of the aromatic
aldehyde groups is expected in the region of 1690-1715 cm~1. Additionally, C-H stretching
vibrations for the aldehyde protons would appear around 2720-2820 cm~1, and aromatic C-H
stretches would be observed just above 3000 cm~*. The C-Br stretch typically appears in the
fingerprint region, below 600 cm~1.

Synthesis and Purification

The reliable synthesis of high-purity 5-Bromoisophthalaldehyde is crucial for its use in
subsequent applications. A common and effective laboratory-scale synthesis involves the
oxidation of the corresponding diol, 5-bromo-1,3-phenylenedimethanol.

Causality Behind Experimental Choices

The chosen synthetic route leverages the selective oxidation of benzylic alcohols to aldehydes.
Manganese(lV) dioxide (MnOz2) is a preferred oxidant for this transformation due to its high
selectivity for benzylic and allylic alcohols. Unlike stronger oxidizing agents (e.g., KMnOa or
K2Cr207), activated MnOz2 typically does not over-oxidize the aldehydes to carboxylic acids
under controlled conditions. Tetrahydrofuran (THF) is selected as the solvent for its ability to
dissolve the starting diol and for its relatively high boiling point, which allows the reaction to be
heated to a moderate temperature (60 °C) to ensure a reasonable reaction rate. The workup
procedure is designed to efficiently remove the solid MnO:z and its reduced forms by filtration
through diatomaceous earth (Celite), which prevents clogging of standard filter paper.

Experimental Protocol: Synthesis of 5-
Bromoisophthalaldehyde

This protocol is adapted from established procedures for the oxidation of benzylic alcohols.

Objective: To synthesize 5-Bromoisophthalaldehyde via the oxidation of 5-bromo-1,3-
phenylenedimethanol.
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Materials:

5-Bromo-1,3-phenylenedimethanol

Activated Manganese(lV) dioxide (MnOz2)

Tetrahydrofuran (THF), anhydrous

Diatomaceous earth (Celite®)

Rotary evaporator

Magnetic stirrer with heating mantle

Standard laboratory glassware

Procedure:

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux
condenser, dissolve 5-bromo-1,3-phenylenedimethanol (e.g., 3.60 g, 16.6 mmol) in
anhydrous tetrahydrofuran (250 mL).

Addition of Oxidant: To the stirred solution, add a significant excess of activated
manganese(lV) dioxide (e.g., 35.5 g, 408 mmol). The large excess is crucial for driving the
reaction to completion.

Reaction Execution: Heat the reaction mixture to 60 °C and maintain stirring for
approximately 4 hours.

Reaction Monitoring (Self-Validation): The progress of the reaction can be monitored by Thin
Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in
hexanes). The disappearance of the starting diol spot and the appearance of a new, less
polar product spot (the dialdehyde) indicates reaction progression.

Workup and Isolation: After completion, cool the reaction mixture to room temperature. Filter
the suspension through a pad of diatomaceous earth to remove the MnO:z solids. Wash the
filter cake thoroughly with additional THF to ensure complete recovery of the product.
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» Concentration: Combine the filtrates and concentrate the solution under reduced pressure
using a rotary evaporator to yield the crude 5-bromoisophthalaldehyde as a solid.

Purification

The crude product can be purified by recrystallization. While specific solvent systems for 5-
bromoisophthalaldehyde are not widely published, systems commonly used for similar
aromatic compounds, such as aqueous ethanol or a toluene/hexane mixture, are excellent
starting points for optimization. The purity of the final product should be confirmed by melting
point analysis and the spectroscopic methods described in Section 1.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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